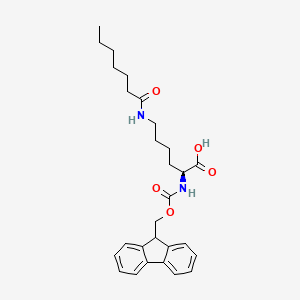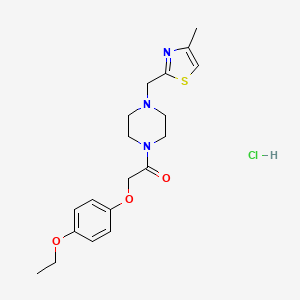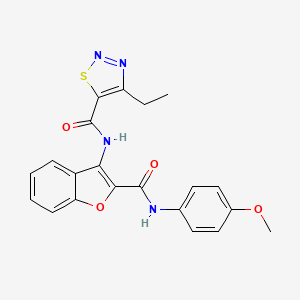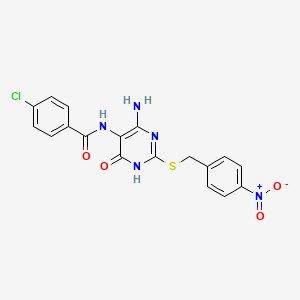![molecular formula C17H16FN3O2S B2534473 4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097923-31-2](/img/structure/B2534473.png)
4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one" is a structurally complex molecule that incorporates elements such as a fluorophenyl group, a pyridinyl moiety, and a piperazinone core. This type of compound is of interest in medicinal chemistry due to its potential biological activity and the presence of a fluorine atom, which can significantly alter the molecule's properties and reactivity .
Synthesis Analysis
The synthesis of related fluorophenyl piperazine derivatives has been reported in various studies. For instance, a method for synthesizing sulfamate-fused piperidin-4-ones with high diastereo- and enantioselectivity involves an asymmetric [4 + 2] cycloaddition reaction of N-sulfonylimines and enones or ynones . Another study describes the synthesis of a piperazine-1-yl-1H-indazole derivative through a simple and efficient process, which is characterized by spectral analysis . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
Quantum chemical insights into the molecular structure of related compounds have been provided using density functional theory (DFT) methods. For example, the equilibrium geometry, natural bond orbital (NBO) analysis, and vibrational assignments of a similar anti-COVID-19 molecule have been carried out, revealing the importance of hydrogen-bonded interactions and the influence of the fluorine atom on the molecule's geometry .
Chemical Reactions Analysis
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorophenyl piperazine derivatives can be diverse. For instance, the binding affinity of a synthesized pyrazolopyridine derivative to dopamine receptors indicates potential as a ligand, suggesting that similar compounds may also exhibit significant biological activity . Additionally, the synthesis of a radiolabeled compound for imaging dopamine D4 receptors highlights the importance of the fluorophenyl piperazine structure in neuroreceptor binding studies .
科学的研究の応用
Synthetic Methods and Chemical Reactions
Thionation processes using P4S10-pyridine complexes in solvents like acetonitrile and dimethyl sulfone are highlighted in the synthesis of sulfur-containing compounds. This method is noted for its selectivity and efficiency in producing thionated derivatives of various substrates, including complex organic molecules (Bergman et al., 2011). Such synthetic methodologies could potentially apply to the derivatization or synthesis of compounds structurally related to 4-{2-[(4-Fluorophenyl)sulfanyl]acetyl}-1-(pyridin-3-yl)piperazin-2-one, emphasizing the importance of sulfur in medicinal chemistry and materials science.
Biological Activity
Compounds with the piperazine moiety often exhibit significant biological activities. For instance, platinum(II) and palladium(II) complexes with related ligands have shown promise in overcoming cisplatin resistance, displaying notable antibacterial effects and inducing DNA strand breakage, suggesting potential applications in cancer therapy (Kovala-Demertzi et al., 2003). This suggests that derivatives of this compound could be explored for similar antitumor properties.
Material Science and Supramolecular Chemistry
The study of sulfadiazine and pyridines forming co-crystals and salts demonstrates the utility of pyridine derivatives in crystal engineering. These structures show varied hydrogen-bond motifs and can exhibit chameleon-like behavior at the co-crystal–salt boundary (Elacqua et al., 2013). Research in this direction could open avenues for the development of new materials based on the structural framework of this compound, potentially useful in pharmaceuticals, electronics, or as catalysts.
将来の方向性
Given the complexity and potential biological activity of this compound, future research could focus on elucidating its synthesis process, exploring its chemical reactivity, determining its mechanism of action, and assessing its safety profile. Such studies could provide valuable insights into the potential applications of this compound in various fields .
特性
IUPAC Name |
4-[2-(4-fluorophenyl)sulfanylacetyl]-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c18-13-3-5-15(6-4-13)24-12-17(23)20-8-9-21(16(22)11-20)14-2-1-7-19-10-14/h1-7,10H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKAYDPUZXEJCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1C(=O)CSC2=CC=C(C=C2)F)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{[(E)-1H-indol-3-ylmethylidene]amino}-4,5-diphenylfuran-3-carbonitrile](/img/structure/B2534392.png)


![2-((1,1-dioxido-4-propyl-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2534395.png)




![2-cyano-N-(3-methoxyphenyl)-3-[2-(thiophen-3-yl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2534403.png)
![{3-Ethylimidazo[4,5-b]pyridin-6-yl}boronic acid](/img/structure/B2534405.png)
![N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-2,6-difluorobenzamide](/img/structure/B2534409.png)
![5-Chloro-6-((1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)(methyl)amino)nicotinonitrile](/img/structure/B2534412.png)